Cas no 15664-29-6 (Pheophorbide A (>80%) (mixture of diastereomers))
15664-29-6 structure
Product Name:Pheophorbide A (>80%) (mixture of diastereomers)
Número CAS:15664-29-6
MF:C35H36N4O5
Megavatios:592.684148788452
CID:50168
PubChem ID:253193
Update Time:2025-04-18
Pheophorbide A (>80%) (mixture of diastereomers) Propiedades químicas y físicas
Nombre e identificación
-
- Pheophorbide A
- (3S,4S)-9-Ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid
- PHEOPHORBIDE A(AS) (In Solution)
- [3s-(3alpha,4beta,21beta)]-ramethyl-20-oxo
- 13-Epi-phaeophorbid
- B22-12-,23-13-,24-12-,25-14-,26-13-,27-14
- C35H36N4o5
- H8,12-14,17,21,31,36,39H,1,9-11H2,2-7H3,(H,40,41)
- Rel-3-[(3R,4R)-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbin-3-yl]propanoic acid
- Pheophorbide A (>80%) (mixture of diastereomers)
- (3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid
- CHEMBL2006244
- Phaeophorbid-a
- CCRIS 8091
- CS-0092948
- C18021
- phaeophorbide
- pheophorbide a, AldrichCPR
- NSC-75783
- Q63370
- IA2WNI2HO2
- NCI60_041663
- 3-[(3R,8Z,13Z,19Z,21S,22S)-11-Ethyl-3-(methoxycarbonyl)-12,17,21,26-tetramethyl-4-oxo-16-vinyl-7,23,24,25-tetraazahexacyclo[18.2.1.1~5,8~.1~10,13~.1~15,18~.0~2,6~]hexacosa-1(23),2(6),5(26),8,10(25),11,13,15,17,19-decaen-22-yl]propanoic acid
- Pheophorbide a'
- PhaeophorbideA
- (3S-(3alpha,4beta,21beta))-14-Ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionic acid
- 3-[(3S,4S,21R)-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbin-3-yl]propanoic acid
- CHEBI:38257
- (2(2)R,17S,18S)-7-ethyl-2(1),2(2),17,18-tetrahydro-2(2)-(methoxycarbonyl)-3,8,13,17-tetramethyl-2(1)-oxo-12-ethenylcyclopenta[at]porphyrin-18-propanoic acid
- Phaeophorbide A
- Pheophorbide-a, >=90% (HPLC)
- HY-125665
- 13-epi-Phaeophorbide a
- 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)-
- SCHEMBL579034
- DTXSID10884550
- Phaeophorbid a
- UNII-IA2WNI2HO2
- NSFSLUUZQIAOOX-LDCXZXNSSA-N
- SCHEMBL56439
- CHEMBL510103
- 15664-29-6
- 3-[(3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid
- EINECS 239-738-5
- RKEBXTALJSALNU-LDCXZXNSSA-N
- 3-[(1Z,3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-3-(methoxycarbonyl)-12,17,21,26-tetramethyl-7,23,24,25-tetraazahexacyclo[18.2.1.1?,?.1??,??.1??,??.0?,?]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid
- Phaeophorbid a; Phaeophorbid-a
- DA-76817
- G78078
- pheophorbide-a
-
- MDL: MFCD00210345
- Renchi: 1S/C35H36N4O5/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22/h8,12-14,17,21,31,38,42H,1,9-11H2,2-7H3,(H,40,41)/b24-12-,26-13-,27-14-,32-30-/t17-,21-,31+/m0/s1
- Clave inchi: RKEBXTALJSALNU-JGPSZEMESA-N
- Sonrisas: OC1=C2C(C)=C3C=C4C(CC)=C(C)C(C=C5C(C=C)=C(C)C(C=C6[C@@H](C)[C@H](CCC(=O)O)C(=C(C2=N3)[C@H]1C(=O)OC)N6)=N5)=N4 |t:6,14,22,32|
Atributos calculados
- Calidad precisa: 592.26900
- Masa isotópica única: 592.26857
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 9
- Recuento de átomos pesados: 44
- Cuenta de enlace giratorio: 7
- Complejidad: 1130
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 1001
- Xlogp3: 5.2
- Superficie del Polo topológico: 138
Propiedades experimentales
- Color / forma: 未确定
- Denso: 1.35
- Punto de fusión: Nota available
- Punto de ebullición: 1014.4 °C at 760 mmHg
- Punto de inflamación: 567.3 °C
- índice de refracción: 1.63
- Disolución: DMSO: soluble0.5mg/mL, clear (warmed)
- PSA: 136.97000
- Logp: 3.53890
- Disolución: 未确定
- Presión de vapor: 0.0±0.3 mmHg at 25°C
Pheophorbide A (>80%) (mixture of diastereomers) Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:-20°C
Pheophorbide A (>80%) (mixture of diastereomers) PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Frontier Specialty Chemicals | Pha-592-50 mg |
Pheophorbide a (mixture of diastereomers) |
15664-29-6 | 50mg |
$ 105.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | Pha-592-100 mg |
Pheophorbide a (mixture of diastereomers) |
15664-29-6 | 100mg |
$ 184.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | Pha-592-250 mg |
Pheophorbide a (mixture of diastereomers) |
15664-29-6 | 250mg |
$ 357.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | Pha-592-500 mg |
Pheophorbide a (mixture of diastereomers) |
15664-29-6 | 500mg |
$ 632.00 | 2022-11-04 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73500-25mg |
Pheophorbide a |
15664-29-6 | 98% | 25mg |
¥831.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73500-50mg |
Pheophorbide a |
15664-29-6 | 98% | 50mg |
¥1481.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73500-100mg |
Pheophorbide a |
15664-29-6 | 98% | 100mg |
¥2694.00 | 2022-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Pha-592-100mg |
Pheophorbide a (mixture of diastereomers) |
15664-29-6 | >95% | 100mg |
2535.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Pha-592-50mg |
Pheophorbide a (mixture of diastereomers) |
15664-29-6 | >95% | 50mg |
1426.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Pha-592-250mg |
Pheophorbide a (mixture of diastereomers) |
15664-29-6 | >95% | 250mg |
4919.0CNY | 2021-07-13 |
Pheophorbide A (>80%) (mixture of diastereomers) Literatura relevante
-
Katrin Knop,Anne-Fran?oise Mingotaud,Naram El-Akra,Frédéric Violleau,Jean-Pierre Souchard Photochem. Photobiol. Sci. 2009 8 396
-
Julien Massiot,Ali Makky,Florent Di Meo,David Chapron,Patrick Trouillas,Véronique Rosilio Phys. Chem. Chem. Phys. 2017 19 11460
-
Hitoshi Tamiaki,Yukihiro Okamoto,Yuji Mikata,Sunao Shoji Photochem. Photobiol. Sci. 2012 11 898
-
R. G. Waruna Jinadasa,Zehua Zhou,M. Gra?a H. Vicente,Kevin M. Smith Org. Biomol. Chem. 2016 14 1049
-
5. Active-targeted pH-responsive albumin–photosensitizer conjugate nanoparticles as theranostic agentsGantumur Battogtokh,Young Tag Ko J. Mater. Chem. B 2015 3 9349
15664-29-6 (Pheophorbide A (>80%) (mixture of diastereomers)) Productos relacionados
- 6453-67-4(Methyl pyropheophorbide-a)
- 24533-72-0(Pyropheophorbide-a)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Proveedores recomendados
Amadis Chemical Company Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Proveedor de China
Lote
NewCan Biotech Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos
上海嵘奥生物技术有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shanghai Pearlk Chemicals Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote